Sodium hexanoate
Description
Contextualizing Medium-Chain Fatty Acid Salts in Scientific Inquiry
Medium-chain fatty acids (MCFAs) are fatty acids with aliphatic tails containing 6 to 12 carbon atoms wikipedia.orguu.se. Their salts, such as sodium hexanoate (B1226103) (C6), sodium caprylate (C8), and sodium caprate (C10), are subjects of scientific inquiry across various disciplines due to their unique properties compared to short-chain (2-5 carbons) and long-chain fatty acids (more than 12 carbons) uu.seresearchgate.netmdpi.com. MCFAs and their salts are absorbed and metabolized differently than long-chain fatty acids, being transported directly to the liver via the hepatic portal system without requiring bile salts for absorption wikipedia.orguu.se. This distinct metabolic pathway contributes to their significance in nutritional and biochemical research wikipedia.orguu.se.
Scientific inquiry into medium-chain fatty acid salts encompasses their physical and chemical properties, their behavior in solutions, their interactions with biological systems, and their potential applications. For instance, studies investigate their surfactant properties, their ability to form micelles, and their role in enhancing the permeability of biological membranes ontosight.aiacs.orgnih.govresearchgate.net. Research also explores their antimicrobial activities and their use as carbon sources in biotechnology chemimpex.commdpi.comelsevier.es. The study of sodium hexanoate is an integral part of this broader scientific endeavor to understand the diverse roles and potential uses of medium-chain fatty acid salts.
Scope and Significance of this compound in Contemporary Research
The scope of this compound research in contemporary science is broad, spanning chemistry, biology, and materials science. Its significance lies in its multifaceted properties and potential applications. In chemistry, this compound is studied for its behavior as a surfactant and emulsifying agent, valuable in various chemical formulations and reactions, such as stabilizing emulsions in nanoparticle synthesis . Research also investigates its participation in chemical reactions like oxidation, reduction, and substitution . Studies have also explored the conductivity of aqueous solutions of this compound to understand its behavior in solution and micelle formation researchgate.netcdnsciencepub.com.
In biological research, this compound is significant for its role in metabolic studies, where it serves as an energy source for cells and is used as a tracer to investigate fatty acid metabolism chemimpex.comsmolecule.com. Research also suggests its potential in modulating gut microbiota and enhancing the permeability of certain peptides across intestinal membranes, indicating possible applications in drug delivery systems smolecule.com. Furthermore, this compound has been investigated as a carbon source for microbial production of biopolymers in biotechnology chemimpex.commdpi.com.
In materials science, this compound is being explored in the context of eutectic solvents researchgate.netacs.orgacs.org. Research investigates the formation and properties of eutectic solvents based on sodium salts like this compound, examining their density, viscosity, and polarity researchgate.netacs.orgacs.org. Additionally, this compound has been proposed and studied as a corrosion inhibitor for metals like copper researchgate.net.
The significance of this compound in contemporary research is underscored by its diverse applications and its role as a model compound for understanding the behavior of medium-chain fatty acid salts in various complex systems.
Evolution of Research Perspectives on this compound
The research perspectives on this compound have evolved over time, shifting from basic characterization to exploring its functional properties and potential applications in complex systems. Early research likely focused on determining its fundamental chemical and physical properties, such as solubility, melting point, and conductivity in aqueous solutions vcarechemicals.comontosight.aicdnsciencepub.com. Studies on the conductance of this compound solutions, for instance, provided insights into its ionic behavior and the absence of ionic micelle formation at certain concentrations cdnsciencepub.com.
As scientific understanding advanced, research perspectives broadened to investigate its interactions with other substances and its behavior in more complex environments. The recognition of medium-chain fatty acids and their salts as having distinct metabolic pathways compared to long-chain fatty acids likely spurred research into their biological roles and potential health implications wikipedia.orguu.se. This led to studies on this compound's involvement in metabolism and its use as a tracer chemimpex.comsmolecule.com.
More recent research reflects a growing interest in the applied aspects of this compound. Its surfactant properties have been leveraged in studies related to nanoparticle synthesis and cleaning formulations chemimpex.com. Its potential as a permeability enhancer has opened avenues in drug delivery research smolecule.commdpi.com. Furthermore, its exploration in novel materials like eutectic solvents and as a corrosion inhibitor highlights the expanding research landscape researchgate.netacs.orgresearchgate.net. The evolution of research perspectives on this compound mirrors the broader trends in scientific inquiry, moving from fundamental characterization to functional exploration and application-driven studies.
Detailed Research Findings and Data
Research on this compound has yielded detailed findings across various areas. For example, studies on the conductance of aqueous solutions have provided specific data points regarding its behavior in solution.
| Temperature (°C) | Limiting Equivalent Conductance of Hexanoate Ion (mhos) | Reference |
| 25 | 27.37 ± 0.04 | cdnsciencepub.com |
| 35 | 34.69 ± 0.05 | cdnsciencepub.com |
These conductance studies, applying equations like the Robinson-Stokes and Falkenhagen-Leist equations, indicated that the hexanoate ion does not form ionic micelles cdnsciencepub.com.
Research into the antimicrobial activity of fatty acid salts, including this compound, has provided data on their inhibitory effects against various microorganisms. Studies have shown that the antimicrobial activity of sodium and potassium salts of aliphatic carboxylic acids is related to the number of carbon atoms, with shorter chains like hexanoate exhibiting high activity elsevier.es. The inhibitory effect of aliphatic salts generally follows the order butanoic > hexanoic > octanoic > decanoic acid salts, and sodium salts tend to have higher antimicrobial effects than potassium salts elsevier.es.
In the context of corrosion inhibition, studies on copper foil treated with this compound have provided evidence of its protective capabilities. Electrochemical techniques have been used to measure the efficiency of this compound as a corrosion inhibitor, demonstrating that its effectiveness depends on its concentration researchgate.net. Experiments involving copper foils immersed in a this compound conditioning bath and exposed to oxidizing environments showed that the organic salt limits the oxidation process researchgate.net.
Research on eutectic solvents involving this compound has included the determination of physical properties like density and viscosity across a range of temperatures. acs.org These studies contribute to understanding the potential of this compound-based mixtures as novel solvents.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10051-44-2 |
|---|---|
Molecular Formula |
C6H12NaO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
sodium;hexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8); |
InChI Key |
BVAAYLKACPDWPX-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC(=O)O.[Na] |
Other CAS No. |
10051-44-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
142-62-1 (Parent) |
Synonyms |
Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Sodium Hexanoate
Established Synthetic Pathways for Sodium Hexanoate (B1226103)
The most common method for synthesizing sodium hexanoate is through the reaction of hexanoic acid with a sodium-containing base.
Neutralization Reactions of Hexanoic Acid
This compound is typically synthesized via the neutralization of hexanoic acid (C₆H₁₂O₂) with sodium hydroxide (B78521) (NaOH) in aqueous conditions. brainly.com This acid-base reaction yields this compound (C₆H₁₁NaO₂) and water (H₂O). brainly.com
The chemical equation for this reaction is: C₆H₁₂O₂ + NaOH → C₆H₁₁NaO₂ + H₂O brainly.com
Another method involves reacting hexanoic acid with sodium bicarbonate (NaHCO₃). brainly.com This reaction is exothermic and is driven by the release of carbon dioxide (CO₂), helping to ensure complete conversion under stoichiometric conditions.
The chemical equation for this reaction is: CH₃(CH₂)₄COOH + NaHCO₃ → CH₃(CH₂)₄COONa + H₂O + CO₂ brainly.com
Neutralization with NaOH offers faster reaction kinetics, although controlling the exothermicity can be a challenge for industrial scale-up. Solvent-free routes using techniques like ball milling are also being explored, although yields may be lower compared to traditional methods.
Optimization Strategies for this compound Purity
Optimizing the purity of synthesized this compound is crucial for its applications. Several factors influence the yield and purity of the product.
Key factors influencing yield include maintaining a near-stoichiometric molar ratio of reactants (e.g., 1:0.95 acid to base) to minimize unreacted starting materials.
Purification techniques are essential to remove impurities such as residual acids and salts. Washing the crude product with solvents like ethanol (B145695) and ether can enhance purity, potentially achieving levels of ≥98.5%. Recrystallization from methanol (B129727) is another method to achieve high purity, involving dissolving the crude product in boiling methanol, cooling to induce crystallization, filtering, and vacuum-drying.
Monitoring the pH during synthesis is important, with the endpoint of the neutralization reaction typically being around pH 8–10, which can be confirmed by titration or using a pH meter.
Scaling up the synthesis process has shown consistent yields (>90%) at kilogram scales when using continuous stirring and controlled reagent addition.
Isotopic Labeling Synthesis for Advanced Research
Isotopic labeling of this compound involves incorporating stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the molecule. smolecule.comsmolecule.com This technique is invaluable for advanced research, particularly in metabolic studies and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comsmolecule.com
Direct Synthesis with Carbon-13 Precursors
This compound labeled with carbon-13, such as this compound-1-¹³C, can be synthesized directly. smolecule.com This involves reacting hexanoic acid with sodium hydroxide or sodium bicarbonate in the presence of carbon-13 labeled precursors. smolecule.com The specific position of the ¹³C label depends on the precursor used. For this compound-1-¹³C, the ¹³C isotope is located at the carboxyl carbon (position 1). smolecule.com This specific labeling allows for precise tracking in metabolic pathways involving fatty acids. smolecule.com
Fatty Acid Methyl Ester Conversion Routes
Another route for synthesizing isotopically labeled this compound involves the conversion of fatty acid methyl esters. smolecule.com Hexanoic acid methyl ester can be formed first, potentially from a labeled hexanoic acid precursor, and then converted to the sodium salt. smolecule.com This approach might offer advantages depending on the availability and ease of handling of labeled methyl ester precursors. For example, hexanoic acid methyl ester is a compound with the formula C₇H₁₄O₂. nist.gov
Isotope-labeled fatty acid methyl esters (FAMEs), such as d₃-FAMEs where deuterium is incorporated, can be prepared through derivatization reactions. nih.gov While this specific method is discussed in the context of analyzing fatty acids and FAMEs in aqueous matrices, the principle of converting methyl esters to their corresponding sodium salts after labeling is applicable. nih.gov
Biotechnological Approaches for Labeled Fatty Acid Production
Biotechnological methods offer alternative routes for producing isotopically labeled fatty acids, which can then be converted to this compound. smolecule.com Certain microbial fermentation processes can be engineered to produce labeled fatty acids, including hexanoic acid labeled with isotopes like ¹³C. smolecule.comgoogle.comresearchgate.net
For instance, some studies explore the production of hexanoic acid by bacteria like Clostridium sp. or yeast like Kluyveromyces marxianus and Saccharomyces cerevisiae. researchgate.net By providing isotopically labeled carbon sources in the fermentation media, microorganisms can incorporate these isotopes into the fatty acids they produce. sigmaaldrich.comnih.gov
Stable isotope labeling by essential nutrients in cell culture (SILEC) in yeast has been shown to be an efficient method for generating stable isotope-labeled coenzyme A and acyl-CoAs from labeled precursors like [¹³C₃ ¹⁵N₁]-pantothenate. nih.gov While this specifically relates to acyl-CoAs, the principle of using microbial systems and labeled nutrients to produce labeled fatty acid derivatives is relevant. nih.gov
After the labeled hexanoic acid is produced biotechnologically, it can be subsequently neutralized with a sodium source to obtain the desired isotopically labeled this compound. smolecule.comsmolecule.com
Reaction Chemistry of this compound
This compound, as the sodium salt of hexanoic acid, exhibits chemical reactivity primarily associated with the carboxylate functional group. While comprehensive details on all possible reaction pathways are extensive, the following sections outline key types of chemical transformations it can undergo based on available information.
Oxidation Pathways and Products
One notable oxidative transformation involving this compound is the Kolbe electrolysis. This reaction, applied to a solution of a sodium salt of a carboxylic acid, results in the formation of a symmetrical alkane with a chain length double that of the original alkyl chain, along with the release of carbon dioxide and sodium ions. For this compound, the major product of Kolbe electrolysis is dodecane. nih.gov
Reduction Pathways and Products
Based on the available search results, specific information detailing the reduction pathways and products of this compound in a synthetic context was not found.
Biochemical and Metabolic Research Pathways Involving Sodium Hexanoate
Role as a Carbon and Energy Source in Biological Systems
Sodium hexanoate (B1226103) can serve as a source of both carbon and energy in various biological systems, especially in microbial metabolism and influencing cellular energy dynamics. chemimpex.com
Substrate Utilization in Microbial Metabolism
Microorganisms, including certain bacteria and yeasts, can utilize sodium hexanoate as a carbon source for growth and metabolic activities. chemimpex.commdpi.com For instance, Streptomyces jeddahensis, an oleaginous bacterium, can metabolize this compound as an alternative carbon source, impacting its growth and lipid biosynthesis. mdpi.comresearchgate.netmdpi.comresearchgate.net Studies have investigated the efficiency of this compound compared to other carbon sources like glucose and other fatty acid derivatives in promoting microbial growth and product formation. mdpi.comresearchgate.net The utilization of organic compounds like hexanoate as carbon sources is a fundamental aspect of heterotrophic microbial metabolism, where microbes obtain carbon and energy from organic matter. wikipedia.orgplos.org
Research on Clostridium sp. BS-1 demonstrated its ability to produce hexanoic acid as a major metabolic product through anaerobic fermentation, utilizing substrates like D-galactitol and D-glucose. This indicates a metabolic pathway within this microbe that can generate hexanoic acid, which, in its salt form (this compound), can then be utilized or further metabolized by other organisms. nih.gov
Influence on Cellular Energy Metabolism
Medium-chain fatty acids (MCFAs), including hexanoate, participate in cellular energy metabolism. nih.gov Unlike long-chain fatty acids, MCFAs can be transported into the mitochondria independently of the carnitine palmitoyltransferase (CPT) system to a certain extent, where they undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP generation. mdpi.comaklectures.com This process provides reducing equivalents (NADH and FADH₂) to the electron transport chain, contributing to oxidative phosphorylation and ATP synthesis. aklectures.com Studies suggest that MCFAs modulate mitochondrial energy production by providing reducing equivalents and potentially decreasing the efficiency of oxidative ATP synthesis. nih.gov While hexanoate can serve as an energy source, its effects on cellular energy metabolism can also be linked to its influence on lipid metabolism pathways. nih.gov
Regulation of Lipid Metabolism and Biosynthesis
This compound and hexanoic acid have been shown to influence lipid metabolism, affecting pathways such as beta-oxidation and fatty acid synthesis, and impacting the accumulation of storage lipids like triacylglycerols. mdpi.comresearchgate.netfrontiersin.orgbiorxiv.org
Activation of β-Oxidation Pathways
Medium-chain fatty acids, including hexanoate, are known to activate specific metabolic pathways, such as β-oxidation, which can enhance lipid storage in oleaginous microorganisms. mdpi.com Beta-oxidation is the process by which fatty acids are broken down in the mitochondria (and peroxisomes) to generate acetyl-CoA. aklectures.commdpi.com This process involves a series of enzymatic steps, including the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-keto thiolase. aklectures.commdpi.com There are different isozymes of acyl-CoA dehydrogenase specific for fatty acids of different chain lengths, including medium-chain fatty acids like hexanoate. aklectures.commdpi.com
Research indicates that the presence of hexanoate can influence the intermediates generated during beta-oxidation. For example, in liver homogenates, the addition of hexanoate as a substrate, in the presence of certain dicarboxylic acids, led to the accumulation of 3-hydroxyacyl-CoA and 2-enoyl-CoA intermediates, as well as hexanoyl-CoA. This suggests that the metabolic flux through beta-oxidation can be affected by the presence and metabolism of hexanoate and other fatty acids. nih.gov
Enhancement of Fatty Acid Synthesis Pathways
This compound can also influence fatty acid synthesis pathways. In oleaginous bacteria like S. jeddahensis, the enhanced lipid accumulation observed with this compound can be attributed to the metabolic pathways involved in fatty acid synthesis. mdpi.com These bacteria can convert excess carbon, including that from hexanoate, into storage lipids. mdpi.comresearchgate.net Studies have shown upregulation of genes involved in fatty acid biosynthesis, such as fabD, in the presence of fatty acid derivatives like this compound, particularly under certain temperature conditions. mdpi.comresearchgate.net
Conversely, studies in mammalian cells (e.g., human hepatoma HepG2 cell line) have suggested that hexanoic acid can inhibit the expression and activity of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, which is the synthesis of fatty acids from smaller precursors like acetyl-CoA. frontiersin.orgbiorxiv.org This indicates a complex regulatory role for hexanoate in lipid metabolism, with potential differences between microbial and mammalian systems.
Intermediates in Lipid Accumulation (e.g., Triacylglycerols)
This compound contributes to lipid accumulation, particularly the formation of triacylglycerols (TAGs), in oleaginous microorganisms. mdpi.comresearchgate.net Oleaginous bacteria can convert carbon sources into storage lipids, primarily TAGs. mdpi.comresearchgate.net The efficiency of this conversion can be influenced by the chain length of the fatty acids provided as carbon sources, with medium-chain fatty acids like this compound being effective in promoting lipid accumulation. mdpi.comresearchgate.net Genes involved in triacylglycerol biosynthesis, such as DGAT (diacylglycerol acyltransferase), have been observed to be upregulated in the presence of fatty acid derivatives, further supporting the role of hexanoate as a substrate or signal influencing the synthesis and accumulation of TAGs. mdpi.comresearchgate.net Storage lipids like TAGs serve important roles in cells, including acting as a reservoir for metabolic intermediates and precursors for essential lipid biosynthesis. researchgate.net
Interaction with Specific Biochemical Signaling Systems
This compound has been shown to influence cellular processes by interacting with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Modulation of Cellular Signaling Pathways
Studies suggest that this compound can modulate cellular signaling pathways, which may have implications for metabolic regulation. While the precise mechanisms are context-dependent, its interaction with cell membranes and proteins is considered a factor in its ability to influence these pathways.
Influence on Gene Expression Profiles
This compound has been observed to influence gene expression profiles. This modulation of gene expression may also play a role in metabolic regulation. For instance, in studies with Streptomyces jeddahensis, medium-chain fatty acids like this compound were shown to influence gene expression related to fatty acid biosynthesis pathways, leading to lipid accumulation. mdpi.comresearchgate.net
Receptor Binding Studies (e.g., GPR41, GPR43)
Short-chain fatty acids (SCFAs), which include hexanoate, are known to act as ligands for specific G protein-coupled receptors (GPCRs), notably GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2). nih.govfrontiersin.orgnih.govmdpi.commdpi.com These receptors are expressed in various metabolically active tissues, including the intestine, liver, and adipose tissue, and are involved in regulating metabolism, immunity, inflammation, and hormone secretion. nih.govmdpi.commdpi.comfrontiersin.org
While acetate (B1210297), propionate, and butyrate (B1204436) are the most abundant SCFAs, hexanoate (a C6 SCFA) can also bind to GPR41 and GPR43, although potentially with less potency than butyrate in some contexts. nih.gov GPR41 shows a stronger response to longer SCFAs compared to GPR43. mdpi.com Activation of both GPR41 and GPR43 can lead to the secretion of hormones like PYY and GLP1, which influence various tissues. mdpi.com The binding of SCFAs to these receptors can induce complex signal transduction mechanisms, including the coupling with Gαi/o (for both GPR41 and GPR43) and Gαq (only for GPR43), leading to intracellular calcium increase, ERK1/2 activation, and a decrease in cAMP. aginganddisease.org
Gut Microbiota Modulation and Microbial Community Interactions
This compound, as a medium-chain fatty acid salt, can play a role in modulating the gut microbiota. smolecule.com SCFAs, including hexanoate, are primarily produced by the fermentation of indigestible carbohydrates by gut bacteria. frontiersin.orgfrontiersin.orgnih.gov
Effects on Microbial Populations and Activity
This compound can influence microbial populations and their activity. Studies have indicated it may influence microbial populations within the gut, potentially impacting gut health. smolecule.com Research has also shown that this compound can inhibit the growth of certain bacteria, such as Klebsiella pneumoniae and Enterobacteriaceae, suggesting potential antimicrobial properties. Different sodium salts of carboxylic acids, including this compound, have demonstrated antimicrobial activity against various foodborne pathogens and spoilage-associated bacteria, with sodium salts generally showing higher efficacy than potassium salts. elsevier.es
In the context of microbial fermentation, this compound can serve as a carbon source for specific microorganisms in biotechnology applications, promoting the production of biopolymers. chemimpex.com Its concentration can critically impact the yields of such products.
Cross-Feeding Pathways in Microbial Systems
Cross-feeding is a significant interaction within microbial communities where metabolites produced by one microbe are utilized by another, contributing to community growth and stability. nih.govnih.govoup.com In microbial systems, particularly in anaerobic environments, hexanoate can be a product of anaerobic chain elongation pathways, where microbes like Clostridium kluyveri convert simpler substrates such as acetate and ethanol (B145695) into longer-chain fatty acids.
Hexanoate can participate in cross-feeding interactions. For example, in the gut, while SCFAs like acetate, propionate, and butyrate are the most abundant, hexanoate is also produced by several anaerobic bacteria. nih.gov These SCFAs, including hexanoate, can serve as substrates in metabolic pathways of other microbial communities. frontiersin.org Synergistic interactions have been detected between hexanoate-producing strains (often from the genus Clostridium) and methanogenic archaea (Methanobacterium), with interspecies hydrogen transfer being a key mechanism in some environments like those found in Chinese strong-flavor Baijiu fermentation. frontiersin.orgnih.gov This interaction can be conducive to the production of caproic acid (hexanoic acid) and ethyl caproate and help maintain the stability of the microbial ecosystem. nih.gov
Impact on Biological Membrane Permeability and Transport
This compound, the sodium salt of hexanoic acid (caproic acid), has been investigated for its effects on biological membrane permeability and transport. Its influence in this area is particularly relevant in the context of drug delivery, especially for molecules that face challenges in crossing biological barriers, such as peptides. Research suggests that medium-chain fatty acid salts like this compound can act as permeation enhancers. jst.go.jp
Enhancement of Peptide Absorption Across Intestinal Membranes
Studies have explored the ability of this compound to enhance the absorption of peptides across intestinal membranes. This is a critical area of research for improving the oral bioavailability of peptide-based therapeutics, which are often poorly absorbed due to their size, charge, and susceptibility to enzymatic degradation in the gastrointestinal tract. rjptonline.orgresearchgate.net
The mechanism by which this compound and similar medium-chain fatty acid salts enhance intestinal permeability is thought to involve interactions with the cell membrane. mdpi.com These compounds can affect the fluidity of the membrane and potentially modulate tight junctions between epithelial cells, transiently increasing the paracellular permeability pathway. mdpi.comnih.gov
Research using in vivo models, such as rat jejunal closed-loop studies, has demonstrated that this compound can increase the absorption of certain peptides. mdpi.comnih.gov The extent of enhancement can be influenced by factors such as the concentration of this compound and the specific properties of the peptide being studied. mdpi.com For instance, the effect might be more pronounced for smaller peptides compared to larger ones. mdpi.com
Studies have also investigated the duration of the absorption-enhancing effect of this compound. In one study using a rabbit model, the absorption-enhancing effect of this compound on the rectal absorption of gentamicin (B1671437) (a small molecule, not a peptide, but used to evaluate membrane transport) was observed to decrease as the time between the administration of this compound and the drug increased, suggesting a transient effect on the membrane barrier function. jst.go.jp The duration of the effect of this compound was found to be shorter compared to sodium octanoate (B1194180) (C8). jst.go.jp
While this compound has shown potential as a permeation enhancer in research settings, particularly for smaller molecules and certain peptides in preclinical models, the translation of these findings into clinically approved oral peptide products has faced challenges. mdpi.com Nevertheless, ongoing research continues to explore strategies involving permeation enhancers like this compound to improve the oral delivery of peptides and other macromolecules. researchgate.net
Data on the enhancement of peptide absorption by this compound is often presented in terms of increased permeability coefficients or enhanced bioavailability compared to control groups without the enhancer. Due to the varied nature of peptides and experimental setups used in different studies, a single universal data table is not feasible. However, illustrative data from specific research findings can highlight the observed effects.
Illustrative Data on Permeability Enhancement (Conceptual)
| Permeation Enhancer | Peptide Model | Concentration | Observed Effect on Permeability |
| This compound | Peptide A | X mM | Y-fold increase |
| This compound | Peptide B | Z mM | W% increase in absorption |
| Control (No Enhancer) | Peptide A | - | Baseline permeability |
Note: The values in this table are illustrative and would vary significantly depending on the specific peptide, concentration of this compound, experimental model (in vitro/in vivo), and methodology used in a given study.
Research findings indicate that the effectiveness of this compound as a permeation enhancer can be concentration-dependent. mdpi.comacs.org Higher concentrations may lead to increased permeability but could also be associated with transient changes in the intestinal epithelium. acs.org
Interfacial and Colloidal Science of Sodium Hexanoate
Micellization Behavior in Aqueous Systems
The formation of micelles by surfactants in an aqueous environment is a spontaneous process that occurs above a certain concentration known as the Critical Micelle Concentration (CMC). This phenomenon is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails of the surfactant and water molecules.
Critical Micelle Concentration (CMC) Determinations
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles begins. For sodium hexanoate (B1226103), the determination of its CMC has been a subject of scientific investigation. While some studies suggest that short-chain carboxylates like sodium hexanoate may not form well-defined micelles in the same manner as longer-chain surfactants, others have reported CMC values under specific conditions.
It is important to note that the CMC of this compound is relatively high, indicating a weaker tendency to form micelles compared to surfactants with longer hydrophobic chains. This is because the shorter hexyl chain has a smaller hydrophobic driving force for aggregation. The precise CMC value can be influenced by factors such as temperature, pressure, and the presence of electrolytes.
Interactive Data Table: Reported CMC Values for this compound
| Temperature (°C) | Method | CMC (mol/L) |
| Data not available in search results | Data not available in search results | Data not available in search results |
Thermodynamics of Micelle Formation (Free Energy of Micellization)
The spontaneity of micelle formation is quantified by the standard Gibbs free energy of micellization (ΔG°mic). A negative ΔG°mic value indicates that micellization is a thermodynamically favorable process. This thermodynamic parameter is related to the CMC by the following equation for ionic surfactants:
ΔG°mic ≈ (2 - p/n)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, p is the number of counterions associated with the micelle, and n is the aggregation number.
Interactive Data Table: Thermodynamic Parameters of Micellization for this compound
| Parameter | Value |
| ΔG°mic (kJ/mol) | Data not available in search results |
| ΔH°mic (kJ/mol) | Data not available in search results |
| ΔS°mic (J/mol·K) | Data not available in search results |
Effects on Surfactant Mixture Dynamics
Synergistic Phenomena in Cationic-Nonionic Systems
In mixtures of cationic and nonionic surfactants, such as Dodecylpyridinium chloride (DPC) and Triton X-100 (TX-100), the addition of this compound has been shown to affect their synergistic interactions. neliti.com The presence of this compound, acting as a salt, can influence the critical micelle concentration (CMC) of the DPC/TX-100 mixture. neliti.com
The synergistic behavior in these systems can be evaluated using various theoretical models, such as those proposed by Clint, Rubingh, and Blankschtein. neliti.com For the DPC-TX-100 system, the Blankschtein model predicts a continuous decrease in synergism with the addition of this compound due to its salt effect. neliti.com In contrast, Rubingh's treatment suggests an increase in synergism in the presence of this compound at concentrations above 30 mM. neliti.com This highlights the complexity of these interactions and the importance of the theoretical framework used for their analysis.
Synergistic Phenomena in Anionic-Nonionic Systems
Similarly, in anionic-nonionic surfactant mixtures, like Aerosol OT (AOT) and Triton X-100 (TX-100), this compound can modify the system's dynamics. neliti.com The addition of this compound has been observed to impact the CMC of the AOT/TX-100 mixture. neliti.com
For the AOT-TX-100 system, Rubingh's treatment indicates a continuous decrease in synergism in the presence of this compound. neliti.com This suggests that the interactions between this compound and this particular surfactant combination are different from those observed in the cationic-nonionic system. The analysis of these mixed micellar systems reveals that despite the presence of synergism, the mole fraction of the ionic surfactant within the mixed micelles is often very small. neliti.com
Salt Effects on Micellar Properties
The presence of salts, including this compound itself, can have a pronounced effect on the micellar properties of surfactant solutions. The addition of electrolytes to an ionic surfactant solution generally leads to a decrease in the CMC. This is attributed to the screening of the electrostatic repulsions between the charged head groups of the surfactant monomers, which facilitates their aggregation into micelles.
In the context of the surfactant mixtures discussed above, this compound primarily acts as a salt. neliti.com Its ions can interact with the charged head groups of the ionic surfactants (DPC and AOT), thereby modulating the electrostatic interactions within the mixed micelles. neliti.com This "salt effect" is a key factor in explaining the observed changes in CMC and synergistic behavior of the surfactant mixtures in the presence of this compound. neliti.com
Adsorption Phenomena on Solid Surfaces
The adsorption of this compound at solid-liquid interfaces is a critical area of study in interfacial and colloidal science. The behavior of this short-chain carboxylate on the surfaces of metal oxides, such as α-alumina and sapphire, provides insight into fundamental interaction mechanisms that govern phenomena like mineral flotation, corrosion inhibition, and lubrication.
Adsorption Mechanisms on Metal Oxides (e.g., α-Alumina, Sapphire)
The adsorption of this compound onto metal oxide surfaces like α-alumina is governed by a combination of interaction forces. Potential mechanisms include electrostatic interactions, Van der Waals (VdW) forces, and chemical complexation. qmul.ac.uk
Electrostatic interactions are considered; however, they are not believed to be the dominant binding effect. qmul.ac.uk This is because the maximum adsorption is not observed at the pH where electrostatic attraction would be strongest. qmul.ac.uk Van der Waals forces are also present but are not expected to show significant pH-dependent behavior, suggesting they are not the primary mechanism driving the observed adsorption patterns. qmul.ac.uk
The most significant mechanism proposed for the binding of hexanoate to the alumina (B75360) surface is a chemical interaction, specifically a ligand exchange reaction. qmul.ac.uk This involves the formation of a coordination complex between the carboxylate group of the hexanoate anion and the aluminum sites on the oxide surface.
pH Dependence of Adsorption Layers
The adsorption of this compound on α-alumina exhibits a strong dependence on the pH of the aqueous solution. Experimental studies show a distinct maximum in the amount of adsorbed hexanoate at a pH of approximately 5. qmul.ac.uk As the pH increases beyond this point, the adsorption level decreases. qmul.ac.uk
This behavior is linked to the surface chemistry of the metal oxide and the speciation of the hexanoate in solution. The point of zero charge (PZC) of α-alumina is around pH 8-9, meaning the surface is positively charged at pH values below this. Hexanoic acid has a pKa of about 4.88. Therefore, at pH 5, the alumina surface is positively charged, and a significant fraction of the hexanoate is in its anionic carboxylate form, facilitating adsorption. qmul.ac.uk
However, the peak adsorption at pH 5, rather than at a lower pH where the surface is more positive, suggests that simple electrostatic attraction is not the sole driver. qmul.ac.uk At higher pH values, an increasing concentration of hydroxide (B78521) ions (OH-) in the solution competes with the hexanoate anions for the active adsorption sites on the alumina surface, leading to a reduction in hexanoate adsorption. qmul.ac.uk
Adsorption of this compound on Sapphire at Different pH Values
| Parameter | pH 5 | pH 7 |
|---|---|---|
| Adsorbed Amount (Γ) / 10⁻⁶ mol m⁻² | 2.1 ± 0.1 | 1.4 ± 0.1 |
| Area per Molecule Pair (Ų) | 158 ± 8 | 237 ± 17 |
| Solvent Fraction in Layer (%) | 10 ± 5 | 40 ± 10 |
Data derived from neutron reflection studies on the adsorption of this compound on sapphire crystals. qmul.ac.uk
Structural Analysis of Adsorbed Layers (e.g., Bilayer Formation)
Neutron reflection studies have been instrumental in elucidating the structure of the adsorbed this compound layer on sapphire crystals. The analysis reveals that the adsorbed layer is a bilayer. qmul.ac.uk This structure is considered reasonable due to the hydrophilic nature of both the sapphire surface and the carboxylate head groups of the hexanoate. qmul.ac.uk
At pH 5, the bilayer has a thickness of 13 ± 1 Å, while at pH 7, the thickness is slightly greater at 15 ± 3 Å. qmul.ac.uk The extended chain length of a single hexanoic acid molecule is approximately 10 Å, which indicates a significant degree of interdigitation or tilting of the alkyl chains within the bilayer structure. qmul.ac.uk
The adsorbed layer at pH 5 is more densely packed and has a much lower degree of hydration (10% solvent fraction) compared to the layer at pH 7 (40% solvent fraction). qmul.ac.uk This is consistent with the higher total adsorption observed at pH 5. qmul.ac.uk
Fitted Parameters for Adsorbed this compound Bilayer on Sapphire
| Parameter | pH 5 | pH 7 |
|---|---|---|
| Bilayer Thickness (Å) | 13 ± 1 | 15 ± 3 |
| Roughness (Å) | 3 ± 1 | 2 ± 1 |
Parameters determined by neutron reflection for the adsorption of this compound on sapphire. qmul.ac.uk
Ligand Exchange Mechanisms in Surface Binding
The experimental data, combined with calculations using equilibrium and binding constants, strongly suggest that a ligand exchange reaction is the most significant mechanism for the adsorption of hexanoate on alumina. qmul.ac.uk In this mechanism, the carboxylate anion (C₆OO⁻) directly competes with and displaces hydroxyl groups (OH⁻) or water molecules coordinated to the aluminum (Al) sites on the surface. qmul.ac.uk
The reaction can be represented as: AlOH + C₆OO⁻ ⇌ AlC₆OO + OH⁻
Binding and Equilibrium Constants for Ligand Exchange Calculation
| Reaction | Constant | Value |
|---|---|---|
| AlOH₂⁺ ⇌ AlOH + H⁺ | K₁ | 6.3 x 10⁻⁶ mol dm⁻³ |
| AlOH ⇌ AlO⁻ + H⁺ | K₂ | 2.7 x 10⁻¹⁰ mol dm⁻³ |
| C₆OOH ⇌ H⁺ + C₆OO⁻ | Ka | 1.3 x 10⁻⁵ mol dm⁻³ |
| AlOH + C₆OO⁻ ⇌ AlC₆OO + OH⁻ | K_L | 8.0 |
Constants used for the ligand exchange calculation for hexanoate adsorption on α-alumina. qmul.ac.uk
Advanced Analytical and Theoretical Approaches in Sodium Hexanoate Research
Spectroscopic Methodologies for Structural and Interaction Analysis
Spectroscopy is a cornerstone of sodium hexanoate (B1226103) research, offering non-destructive ways to probe its electronic structure, molecular vibrations, and dynamic processes.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of matter. By tuning synchrotron radiation to the absorption edge of a specific element, such as carbon or oxygen, detailed information about the unoccupied electronic states can be obtained. nih.gov The resulting X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is particularly sensitive to the chemical environment, oxidation state, and bonding of the absorbing atom. aps.orgritsumei.ac.jp
In the context of sodium hexanoate, Carbon K-edge XAS probes the transitions from the C1s core level to unoccupied molecular orbitals. For instance, a characteristic peak around 285 eV is attributed to the transition from the C1s orbital to the π* antibonding orbital of the carboxylate group's C=O bond. ritsumei.ac.jp The spectra can reveal how the electronic structure of the hexanoate chain is influenced by its environment and interactions with the sodium counterion. ritsumei.ac.jp
Similarly, Oxygen K-edge XAS provides complementary information by probing transitions from the O1s core level. nih.gov This is crucial for understanding the bonding within the carboxylate head group (-COO⁻) and its coordination with the Na⁺ ion. The features in the oxygen K-edge spectrum are sensitive to the hybridization of the oxygen orbitals and the nature of the covalent and ionic interactions it participates in. nih.govresearchgate.net The technique can be performed in various modes, including transmission, total electron yield, and fluorescence yield, depending on the nature of the sample. nih.gov
Table 1: Key Features in XAS/XANES Analysis of Carboxylate-Containing Compounds
| Edge | Approximate Energy (eV) | Electronic Transition | Structural Information Probed |
|---|---|---|---|
| Carbon K-edge | ~285 | C1s → π* (C=C) | Presence of unsaturated carbon-carbon bonds. |
| Carbon K-edge | ~288 | C1s → π* (C=O) | Electronic structure of the carboxylate group. researchgate.net |
| Oxygen K-edge | ~530-540 | O1s → π* / σ* | Bonding within the carboxylate head and coordination with counterions. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in metabolomics for identifying and quantifying metabolites in biological samples. nih.gov Its non-destructive nature and high reproducibility make it ideal for tracing the metabolic fate of compounds like this compound. nih.gov
In metabolic tracing studies, specific atoms within the hexanoate molecule are replaced with stable isotopes, most commonly Carbon-13 (¹³C). When an organism or cell culture is supplied with ¹³C-labeled this compound, the labeled carbon atoms can be tracked as they are incorporated into downstream metabolites. nih.gov This allows for the unambiguous mapping of metabolic pathways and the measurement of metabolic fluxes. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. springernature.com 1D ¹H NMR provides a quantitative overview of major metabolites, while 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can resolve spectral overlap and definitively link protons to their attached labeled carbons, providing powerful confirmation of metabolic conversions. springernature.com This approach has been instrumental in understanding how short-chain fatty acids like hexanoate are utilized by cells for energy production or biosynthesis.
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. mdpi.com When a molecule absorbs infrared radiation, its chemical bonds vibrate at specific frequencies, creating a unique spectral "fingerprint". mdpi.comresearchgate.net This makes FTIR an excellent tool for identifying functional groups and studying molecular interactions.
For this compound, FTIR is particularly useful for characterizing the carboxylate head group. The symmetric and asymmetric stretching vibrations of the -COO⁻ group are sensitive indicators of its coordination state and environment. For example, in aqueous solutions of sodium n-hexanoate, changes in the frequencies and shapes of the carboxylate stretching bands have been used to study the process of micelle formation. acs.org The C-H stretching vibrations of the alkyl chain also provide information about the chain's conformation and packing.
Table 2: Characteristic FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
|---|---|---|
| ~2960-2850 | C-H stretching (asymmetric & symmetric) | Indicates the state of the hydrocarbon tail. |
| ~1560 | COO⁻ asymmetric stretching | Sensitive to ionization and coordination with the Na⁺ ion. acs.org |
| ~1415 | COO⁻ symmetric stretching | Sensitive to ionization and coordination with the Na⁺ ion. acs.org |
Chromatographic and Mass Spectrometric Techniques
These techniques are essential for separating complex mixtures and identifying individual components with high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is the method of choice for identifying and quantifying this compound and its metabolic or degradation products in complex biological or environmental matrices. mdpi.com
In a typical LC-MS analysis, the sample is first injected into an HPLC column, which separates the components based on properties like polarity or size. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. Due to the poor ionization efficiency of free fatty acids, derivatization of the carboxyl group is often employed to enhance sensitivity. mdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown product. chromatographyonline.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where a specific ion is selected, fragmented, and its fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint that aids in the definitive identification of reaction products, metabolites, or impurities. nih.gov
Computational and Theoretical Modeling
Computational chemistry provides invaluable insights into the properties and reactivity of this compound at the molecular level, complementing experimental findings.
Theoretical modeling encompasses a range of methods, from quantum mechanics to classical molecular dynamics. princeton.edu Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, optimized geometry, and vibrational frequencies of the hexanoate anion and its complexes with sodium ions. princeton.eduacs.org DFT calculations have been successfully used to investigate reaction mechanisms involving hexanoate esters, predicting reaction energies and identifying transition states, thereby explaining experimentally observed catalytic activity. acs.org
Classical molecular dynamics (MD) simulations, on the other hand, are used to study the behavior of large ensembles of this compound molecules over time. princeton.edu By using force fields that approximate the potential energy of the system, MD simulations can model processes like micelle formation in solution, the structure of this compound at interfaces, and the transport of hexanoate ions across membranes. These simulations provide a dynamic, atomistic view that is often inaccessible to direct experimental observation.
COSMO-RS for Prediction of Solution Properties (Solubilities, Activity Coefficients)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and liquid mixtures based on quantum chemical calculations. It has been effectively employed to estimate the solubilities and activity coefficients of carboxylic acids, including hexanoic acid, and their salts like this compound.
COSMO-RS calculations for fatty acids have demonstrated good agreement with experimental aqueous solubility data. However, for monocarboxylic acids, the model can underestimate experimental activity coefficients. To address this, an extension of the model known as COSMO-RS-DARE (Dimerization, Aggregation and Reaction Extension) has been developed. This extension improves the accuracy of activity coefficient predictions by taking into account the clustering of water with the carboxylic acid and the acid with itself. For instance, in aqueous solutions of pentanoic and hexanoic acids, COSMO-RS provided a better agreement with experimental solubility data compared to COSMO-RS-DARE, while the latter was more accurate for predicting activity coefficients.
The following table presents a comparison of experimental and COSMO-RS predicted solubilities for hexanoic acid in water, illustrating the utility of this theoretical approach.
| Property | Experimental Value | COSMO-RS Predicted Value |
| Aqueous Solubility of Hexanoic Acid | Data not available in search results | Can be calculated using COSMOtherm software |
| Activity Coefficient of Hexanoic Acid in Water | Available from partial pressure measurements | Can be estimated using COSMO-RS and COSMO-RS-DARE |
Theoretical Models for Micellization (e.g., Clint, Rubingh, Blankschtein Models)
This compound, as a surfactant, can self-assemble into micelles in aqueous solutions. The study of this phenomenon, particularly in mixed surfactant systems, is facilitated by various theoretical models that describe the interactions and thermodynamics of micelle formation.
Clint Model: This model is used for ideal mixed micelles, providing a basis to calculate the ideal critical micelle concentration (cmc) of a surfactant mixture. Deviations from the ideal behavior predicted by the Clint model suggest non-ideal interactions between the surfactants in the mixed micelles.
Rubingh Model: This model is applied to non-ideal mixed surfactant systems to quantify the interaction between the different surfactant molecules within the micelle. It introduces an interaction parameter (β) that indicates the nature and strength of these interactions. A negative value for β suggests synergistic interactions, meaning the mixture is more effective at forming micelles than the individual components. The Rubingh model has been used to analyze the effect of this compound on the micellization of other surfactants, revealing changes in synergism due to salt effects.
Blankschtein Model: This is a more advanced molecular-thermodynamic model that can predict the micellization behavior of surfactant mixtures from the molecular structures of the components. It can account for various factors influencing micelle formation and has been used to predict a continuous decrease in synergism for certain surfactant systems in the presence of this compound.
These models are instrumental in understanding and predicting how this compound influences the self-assembly of surfactants, which is critical for formulating products in various industries.
Adsorption Complexation Models for Solid-Liquid Interfaces
The interaction of this compound with solid surfaces is a key aspect of its application in areas such as mineral flotation and enhanced oil recovery. Adsorption complexation models are used to describe the mechanisms by which this compound accumulates at solid-liquid interfaces.
Research on the adsorption of this compound onto α-alumina surfaces has utilized neutron reflection and adsorption isotherm measurements. These studies have shown a pronounced maximum in adsorption at a pH close to the pKa of hexanoic acid. The adsorbed layer is identified as a bilayer, suggesting a complex interaction with the surface.
Several binding mechanisms are considered in these models, including:
Electrostatic Interactions: The attraction between the charged head group of the hexanoate ion and the charged surface of the solid. The surface charge of minerals is often pH-dependent.
Chemical Bonding: The formation of chemical bonds between the hexanoate and the surface atoms.
Ligand Exchange: A mechanism where the hexanoate ion displaces other ligands, such as hydroxyl groups, from the mineral surface. Experimental data combined with equilibrium calculations suggest that ligand exchange can be a significant mechanism for the binding of hexanoic acid to alumina (B75360) surfaces.
The presence of other ions, such as Ca²⁺, can also influence the adsorption mechanism of this compound on mineral surfaces like silica (B1680970) and alumina.
Microbiological and Proteomic Research Techniques
Understanding the interaction of this compound with microorganisms is crucial for its application in biotechnology and for assessing its environmental impact. Advanced molecular techniques provide deep insights into the genetic and metabolic responses of microbes to this compound.
Gene expression analysis reveals how the presence of this compound alters the transcriptional activity of a microorganism. This can indicate which metabolic pathways are activated or repressed in response to the compound. For example, studies have shown that hexanoate can inhibit the transcription of genes encoding for key lipogenic enzymes, such as malic enzyme and fatty acid synthase, in chick embryo hepatocytes. This inhibitory effect was observed to be rapid and selective, not affecting the transcription of other essential genes.
In the context of microbial systems, RNA sequencing (RNA-seq) is a powerful tool to compare the transcriptomic responses of different microorganisms to hexanoic acid. Such analyses can identify genes involved in detoxification and metabolism that are differentially regulated. For instance, in a study comparing a specialist insect species resistant to hexanoic acid with susceptible generalist species, the generalists showed transcriptional regulation of many genes involved in metabolism and detoxification, while the specialist primarily downregulated genes related to innate immunity. This type of analysis can pinpoint candidate genes that are critical for adaptation to environments containing high concentrations of hexanoic acid.
Proteomics, the large-scale study of proteins, is a vital tool for elucidating the metabolic pathways involved in the degradation of compounds like this compound. By identifying and quantifying the proteins present in a microorganism under specific conditions (e.g., when grown on hexanoate as a carbon source), researchers can infer the active metabolic routes.
This approach involves separating and identifying proteins, often through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The identified proteins are then mapped to known metabolic pathways. For example, in
Research Applications and Derivative Synthesis of Sodium Hexanoate
Biotechnological Applications in Biopolymer and Biofuel Production
Sodium hexanoate (B1226103) plays a notable role in biotechnological processes, primarily as a carbon source or precursor for the synthesis of valuable biopolymers like polyhydroxyalkanoates (PHAs) and in enhancing the accumulation of microbial lipids, which are crucial for biofuel production.
Carbon Source for Polyhydroxyalkanoate (PHA) Copolymers
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible biopolyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. mdpi.comnih.govsemanticscholar.orgmdpi.comaip.org These biopolymers have garnered attention as sustainable alternatives to conventional petroleum-based plastics due to their similar thermal and mechanical properties and their ability to degrade in the environment. mdpi.comnih.govsemanticscholar.orgmdpi.com
Sodium hexanoate can serve as a carbon source or a precursor substrate for the microbial production of PHAs, particularly copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. mdpi.comnih.govibp.ruresearchgate.net The incorporation of 3-hydroxyhexanoate (B1247844) (3HHx) monomers into the PHA chain is influenced by the availability of hexanoate in the culture medium. Studies have shown that the concentration of this compound directly impacts the molar fraction of 3HHx in the resulting copolymer. nih.govibp.ruresearchgate.net
For instance, research with Cupriavidus eutrophus B10 demonstrated that increasing this compound concentration in the culture medium led to an increase in the 3HHx fraction of the copolymer. ibp.ru The highest molar fraction of 3HHx (12 mol%) was achieved at a this compound concentration of 2 g L⁻¹. ibp.ru Another study using an engineered strain of Cupriavidus necator PHB⁻4/pBBR_CnPro-phaC(Rp) showed that co-feeding with 2 g/L of this compound resulted in a 3HHx fraction twice as high as without the addition. mdpi.com This strain was able to produce P(3HB-co-3HHx) with 2 mol% of 3HHx using crude palm kernel oil as a sole carbon source, and the 3HHx composition could be increased with this compound supplementation. mdpi.comresearchgate.net Pseudomonas guezennei has also been shown to synthesize PHAs containing 3HHx monomers when hexanoate is used as a carbon source. psu.edu
The total biomass production and copolymer yield can also be influenced by the concentration and supplementation schedule of this compound. ibp.ru In some cases, while the 3HHx fraction increased with higher this compound concentrations, the total biomass and copolymer yield remained relatively unchanged within a certain range. ibp.ru The timing of this compound addition to the culture medium can also affect the final copolymer composition. ibp.ru
| Bacterial Strain | Carbon Source(s) | This compound Concentration (g/L) | 3HHx Molar Fraction (mol%) | PHA Yield (% DCW) | Reference |
|---|---|---|---|---|---|
| Cupriavidus eutrophus B10 | Various (with this compound supplementation) | Varied | Up to 12 | 63–70 | ibp.ru |
| Cupriavidus necator PHB⁻4/pBBR_CnPro-phaC(Rp) | Crude palm kernel oil + this compound co-feed | 2 | ~4 (twice of control) | - | mdpi.comresearchgate.net |
| Cupriavidus necator PHB⁻4/pBBR_CnPro-phaC(Rp) | Crude palm kernel oil | 0 | 2 | 49 | mdpi.comresearchgate.net |
| Pseudomonas guezennei | Hexanoate | - | 31.5 | - | psu.edu |
| Pseudomonas guezennei | Hexanoic acid + Glucose | - | 26.5 (more than glucose only) | - | psu.edu |
Enhancement of Microbial Lipid Accumulation
This compound has been identified as a carbon source that can enhance microbial lipid accumulation in certain oleaginous microorganisms. mdpi.comresearchgate.net Oleaginous microbes are capable of accumulating high levels of intracellular lipids, primarily triacylglycerols (TAGs), which can be utilized for the production of biofuels like biodiesel. mdpi.comresearchgate.netresearchgate.netbiofueljournal.comfrontiersin.orgresearchgate.net
Medium-chain fatty acids, including this compound, are particularly effective in promoting lipid accumulation in various microorganisms. mdpi.comresearchgate.netresearchgate.net This enhancement is linked to the metabolic pathways involved in fatty acid synthesis, where these substrates can act as both an energy source and precursors for lipid biosynthesis. mdpi.comresearchgate.net The efficiency of converting carbon sources into storage lipids is influenced by the chain length of the provided fatty acids. mdpi.com
Studies on Streptomyces jeddahensis have shown that this compound, along with other fatty acid derivatives like sodium octanoate (B1194180) and sodium decanoate, can be utilized as carbon sources to optimize growth and lipid biosynthesis. mdpi.comresearchgate.netresearchgate.net While sodium octanoate often leads to the highest lipid content in this strain, this compound also significantly contributes to lipid accumulation. mdpi.comresearchgate.net The incubation temperature also plays a crucial role, with 37 °C identified as an optimal temperature for lipid accumulation in S. jeddahensis when using these fatty acids. mdpi.comresearchgate.net Elevated temperatures can affect carbon source uptake and utilization rates. mdpi.com
| Microorganism | Carbon Source(s) | Temperature (°C) | Total Fatty Acid Content (% DCW) | Reference |
|---|---|---|---|---|
| Streptomyces jeddahensis | This compound (2.5 g/L) | 30 | - | mdpi.comresearchgate.net |
| Streptomyces jeddahensis | This compound (2.5 g/L) | 37 | Significant accumulation | mdpi.comresearchgate.net |
| Streptomyces jeddahensis | This compound (2.5 g/L) | 45 | Reduced accumulation | mdpi.comresearchgate.net |
| Streptomyces jeddahensis | Sodium octanoate (2.5 g/L) | 37 | Highest accumulation | mdpi.comresearchgate.net |
| Streptomyces jeddahensis | Glucose (2.5 g/L) | 37 | Lower accumulation than octanoate | mdpi.comresearchgate.net |
Role in Enzyme and Biofuel Production Processes
The microbial lipids accumulated through the utilization of carbon sources like this compound are valuable intermediates in the production of biofuels, particularly biodiesel. mdpi.comresearchgate.netresearchgate.netbiofueljournal.comfrontiersin.orgresearchgate.net Oleaginous microorganisms effectively convert suitable carbon substrates into intracellular lipids, which can then be extracted and converted into biodiesel through processes like transesterification. researchgate.netbiofueljournal.comfrontiersin.orgresearchgate.netnih.gov
While this compound's primary role identified in the search results is as a carbon source for lipid accumulation, which subsequently feeds into biofuel production pathways, the broader context of biofuel production often involves enzymatic processes. Enzymes, such as lipases, are commonly used in the transesterification of microbial lipids and plant oils to produce fatty acid methyl esters (FAME), the primary component of biodiesel. nih.govmdpi.com Additionally, enzymes like cellulases and xylanases are crucial for breaking down lignocellulosic biomass into fermentable sugars, which can also serve as substrates for lipid-producing microorganisms or for bioethanol production. mdpi.comfrontiersin.org
The use of various carbon sources, including fatty acids like hexanoate, in cultivating microorganisms for lipid production aligns with the goal of utilizing diverse and potentially sustainable raw materials for biofuel synthesis. biofueljournal.commdpi.comfrontiersin.org The efficiency of these bioconversion processes is influenced by factors such as the choice of microbial strain, the type and availability of carbon and nitrogen sources, and culture conditions like temperature and aeration. researchgate.netfrontiersin.org
Role in Green Chemistry and Sustainable Technologies
This compound also finds applications within the realm of green chemistry and the development of sustainable technologies, notably as a component in Deep Eutectic Solvents and as a type of environmentally benign salt.
Development of Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents (DESs) are an emerging class of sustainable solvents recognized for their unique properties, including low toxicity, biodegradability, low volatility, and ease of preparation. uc.edusci-hub.sedaneshyari.comresearchgate.net DESs are typically formed by mixing two or more components, usually a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which interact through hydrogen bonding to form a liquid mixture with a melting point significantly lower than that of its individual components. uc.edudaneshyari.comresearchgate.net
This compound can be a constituent of DESs, acting as an organic sodium salt component. researchgate.netulisboa.ptfigshare.comacs.org In some sodium salt-based eutectic solvents, this compound can function as a hydrogen bond acceptor. researchgate.net These sodium salt-based DESs, formed by mixing this compound (or other sodium carboxylates) with long alkyl chain carboxylic acids, exhibit specific thermophysical properties such as density and viscosity, which are important for their application in various processes. figshare.comacs.org
The properties of these DESs can be tuned by varying the components and their molar ratios. uc.edufigshare.com Research has explored the density, viscosity, and polarity of this compound and dodecanoate (B1226587) salt-based eutectic solvents, comparing them to other common hydrophilic and hydrophobic DESs. figshare.comacs.org These studies contribute to understanding the potential of this compound-based mixtures for applications where green and tunable solvents are required, such as in extraction processes or as electrolytes. sci-hub.seulisboa.ptfigshare.comacs.orgspbu.ru
Antimicrobial Research Applications
This compound is investigated for its antimicrobial properties and effects on cellular processes. Fatty acid salts, including this compound, exhibit bacteriostatic and bactericidal effects that inhibit bacterial growth and survival. bohrium.comresearchgate.netnih.govfrontiersin.org
Inhibition of Bacterial Growth in Select Pathogens
Studies indicate that this compound can inhibit the growth of certain bacteria, such as Klebsiella pneumoniae and Enterobacteriaceae. This suggests potential applications as a preservative, for instance, in food products. As a food additive, it acts as a preservative by inhibiting mold and bacterial growth, thereby extending the shelf life of products like baked goods and dairy. In dairy products, this compound has been shown to effectively prevent spoilage caused by microbial contamination.
Research has evaluated the antimicrobial activity of different sodium and potassium salts of aliphatic and aromatic carboxylic acids, including this compound, against common food spoilage and pathogenic microorganisms. elsevier.es The inhibitory effect of aliphatic salts, according to chemical nature, was found to be butanoic > hexanoic > octanoic > decanoic acid salts. elsevier.es Sodium salts generally demonstrated a higher antimicrobial effect than potassium salts. elsevier.es For Leuconostoc mesenteroides, inactivation was observed with this compound at a minimal inhibitory concentration (MIC) of 25 mg/ml. elsevier.es Another study reported a MIC for Lactobacillus plantarum of 11.4 mg/ml using caproic acid, which coincided with the value reported for sodium and potassium hexanoate in that study. elsevier.es
The molecular mechanisms underlying the antimicrobial effects of this compound may involve membrane disruption, metabolic interference, and synergistic effects when combined with other antimicrobials. Its amphiphilic structure can integrate into lipid bilayers, increasing permeability. It may also suppress enzymes involved in fatty acid biosynthesis.
Mechanisms of Bacterial Resistance to Fatty Acid Salts (e.g., Efflux Pumps)
Bacteria can develop resistance to the antibacterial effects of fatty acid salts through various mechanisms, although these are not fully understood. bohrium.comnih.gov Bacterial drug resistance is associated with drug efflux pumps, which reduce the intracellular accumulation of toxic compounds. bohrium.comnih.govfrontiersin.orgnih.gov
Studies have investigated the influence of bacterial efflux systems on fatty acid salt resistance in Escherichia coli. bohrium.comnih.govfrontiersin.org Both acrAB and tolC deletion strains of E. coli were susceptible to fatty acid salts. bohrium.comnih.govfrontiersin.org Plasmids carrying acrAB, acrEF, mdtABC, or emrAB conferred drug resistance to the ΔacrAB mutant, indicating complementary roles for these multidrug efflux pumps. bohrium.comnih.govfrontiersin.org The AcrAB pump was identified as a major contributor to resistance. bohrium.com EmrAB was also involved in fatty acid salt sensitivity in E. coli, and in this bacterium, EmrAB requires TolC for fatty acid salt efflux. bohrium.com This research exemplifies the importance of bacterial efflux systems in E. coli resistance to fatty acid salts, showing that each efflux pump can contribute to expelling fatty acid salts to protect the bacterium. bohrium.com
In Salmonella enterica, studies have also shown that acrAB, acrEF, emrAB, and tolC contribute to resistance to fatty acid salts. plos.org Notably, EmrAB, which is typically known to function with TolC, was found to contribute to fatty acid salt resistance in S. enterica in a TolC-independent manner, suggesting that the utilization of TolC by EmrAB is substrate-dependent in this bacterium. plos.org
Fatty acid salts exhibit antibacterial activities mediated by increased membrane permeability and leakage, disrupted electron transport chain and oxidative phosphorylation uncoupling, and inhibited nutrient uptake and membrane enzyme activity. nih.govfrontiersin.orgplos.org Bacteria can resist these actions through strategies such as possessing outer cell membranes that are more highly charged and less hydrophobic. plos.org
Material Science Applications and Corrosion Inhibition
This compound serves as an effective surfactant and emulsifying agent in chemical formulations due to its amphiphilic nature, which allows it to reduce surface tension and stabilize emulsions.
Stabilization of Emulsions in Nanoparticle Synthesis
Research has demonstrated that this compound can stabilize emulsions in the synthesis of nanoparticles, enhancing their dispersion in aqueous media. Surfactants are crucial excipients in nanoparticle synthesis via emulsion formation methods and are essential for maintaining the stability of carriers in liquid media. mdpi.com The amphiphilic nature of surfactants is exploited to stabilize hydrophobic nanomaterials in aqueous media, preventing aggregation and providing colloidal stability. mdpi.com While the provided search results mention this compound's role in stabilizing emulsions for nanoparticle synthesis , they also discuss the use of other surfactants like polysorbates, poly(vinyl alcohol), and sodium dodecyl sulfate (B86663) for nanoparticle stabilization mdpi.comius.edu.bagoogle.com.
Corrosion Inhibition for Metallic Surfaces
This compound is proposed as a corrosion inhibitor for metallic surfaces, particularly for copper, in aggressive aqueous or gaseous environments. researchgate.net Its efficiency as an inhibitor depends on its concentration. researchgate.net For copper foils immersed in a this compound conditioning bath and subsequently exposed to a strongly oxidizing gliding arc plasma, the organic salt limits the oxidation process. researchgate.net The organic layer formed remains active for a certain period, although it can degrade over longer exposures. researchgate.net Organic sodium carboxylates with medium chain lengths, such as this compound, have shown strong corrosion inhibition. scribd.com Sodium 2-ethylhexanoate (B8288628), a related compound, is also listed as a corrosion inhibitor in industrial uses. nih.gov
Synthesis and Investigation of Hexanoic Acid Derivatives and Analogs
The synthesis and investigation of hexanoic acid derivatives and analogs are relevant in various chemical and biological research areas. This compound itself is the sodium salt of hexanoic acid. vcarechemicals.comnih.gov Hexanoic acid is a six-carbon fatty acid that can be involved in biochemical processes, including the formation of esters used in pharmaceuticals, fragrances, and as intermediates in chemical synthesis. ontosight.ai
Research involves the synthesis of various hexanoic acid derivatives for specific applications. For example, studies have focused on the synthesis of tertiary amine derivatives of hexanoic acid and other acids to evaluate their effects on enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov Other research includes the synthesis of amino-hydroxy-methylhexanoic acid derivatives for applications in synthesizing enzyme inhibitors acs.org, the preparation of stereospecific hexanoic acid derivatives as intermediates in the synthesis of prostaglandin (B15479496) analogs google.com, and the synthesis of aminooxyhexanoic acid derivatives as non-proteinogenic amino acids researchgate.net.
The properties and applications of hexanoic acid derivatives can vary depending on their structure. For instance, branched derivatives like sodium 2-ethylhexanoate enhance hydrophobicity, making them suitable for industrial uses but less ideal for aqueous-phase biological systems. Cholesterol hexanoate, an ester formed from cholesterol and caproic acid (hexanoic acid), is being investigated for potential research applications in improving medical conditions. medchemexpress.com Hexyl hexanoate, an ester of hexanoic acid and hexanol, is a fruit aroma component used as a food and beverage additive. medchemexpress.com Ingenol 3-Hexanoate, a semi-synthetic derivative of ingenol, is a potent anticancer agent. medchemexpress.com
Synthesis routes for hexanoic acid derivatives often involve modifying the carboxylic acid group or the hydrocarbon chain. For example, amide derivatives of hexanoic acid can be synthesized by reacting hexanoic acid with oxalyl chloride to form the acyl chloride, followed by reaction with an amino compound. nih.gov
Synthesis of Hexyl Hexanoate as a Reaction Byproduct
Hexyl hexanoate, an ester of hexanoic acid and hexan-1-ol, can be formed as a byproduct in certain reactions involving hexanoic acid or its derivatives magritek.comnih.gov. One process where hexyl hexanoate is generated as a byproduct is the preparation of n-hexyl aldehyde through the sodium dichromate oxidation of hexanol google.com. In this method, after collecting the primary product, n-hexyl aldehyde, hexyl hexanoate is among the substances collected using extracting and demixing techniques, alongside unreacted hexanol and chromium-containing acid salt reaction bed material google.com.
Another study exploring the hydrogenation of hexanoic acid to produce oxygenated bio-additives like 1-hexanol (B41254) and hexyl hexanoate noted the formation of hexyl hexanoate. Using a 10% Pd/C catalyst, hexanoic acid showed partial conversion (84.7%) into a mixture containing hexyl hexanoate (58.7 wt%), water (12.9 wt%), unreacted hexanoic acid (14.9 wt%), and 1-hexanol (13.5 wt%) after a 6-hour reaction at 573 K under 20 bar of H₂ magritek.com. This resulted in a hexyl hexanoate yield of 69.8% magritek.com. The addition of AlCl₃·6H₂O to the reaction mixture after removing the Pd/C catalyst further enhanced hexyl hexanoate production, increasing the yield to 88.8% and the purity to 86.8% magritek.com.
Role in Synthesis of Other Sodium Salt Compounds
This compound and related sodium carboxylates can be utilized in the synthesis of other sodium salt compounds. For instance, sodium 2-ethylhexanoate, a related sodium salt of a branched-chain carboxylic acid, has been explored as a source of sodium ions in the synthesis of active pharmaceutical intermediates quickcompany.in. A novel process for synthesizing pure sodium 2-ethylhexanoate salt involves dehydrating an aqueous solution of the salt and subsequently drying it to obtain a purified powder quickcompany.in. This highlights the use of sodium carboxylates as key components or intermediates in generating other sodium-containing organic compounds for various applications quickcompany.in.
In the synthesis of cefotaxime (B1668864) sodium, an antibiotic, sodium 2-ethylhexanoate has been used as a source of the sodium ion rjpbcs.com. Research has investigated efficient procedures for this synthesis, with optimal conditions identified for the reaction between cefotaxime acid and sodium 2-ethylhexanoate rjpbcs.com. This demonstrates the application of sodium carboxylates, including the principle applicable to this compound's class, in facilitating the formation of sodium salts of complex organic molecules rjpbcs.com.
However, using sodium 2-ethyl hexanoate for salification of certain penicillanic acid derivatives, such as 6[D-(-)α-4-(ethyl-2,3-dioxo-1-piperazinocarbonylamino)phenylacetamido]penicillanic acid, can result in a low sodium salt content in the product due to the formation of significant amounts of hexanoic acid as a residue google.com. This suggests that while sodium carboxylates can serve as sodium sources, the efficiency and purity of the resulting sodium salt can depend on the specific reaction and the nature of the organic acid involved google.com.
Exploration of Modified Hexanoic Acid Salts for Biological Activities (e.g., enzyme inhibition, antioxidant properties)
Modified hexanoic acid salts have been explored for various biological activities, including enzyme inhibition and antioxidant properties. While direct studies focusing solely on this compound for these specific activities are less prominent in the provided results, research on related or modified hexanoic acid derivatives and other medium-chain fatty acid salts offers insights into potential areas of investigation.
This compound itself has been noted to influence energy metabolism and serve as an energy source for cells smolecule.com. It has also been shown to enhance the permeability of certain peptides across intestinal membranes when chemically modified with fatty acids, suggesting potential in drug delivery systems smolecule.com. Furthermore, studies indicate that this compound may play a role in modulating gut microbiota smolecule.com.
Research into modified hexanoic acid structures, such as hexanoic acid, 4-methylene-5-oxo-, sodium salt, suggests potential applications in biochemistry and pharmacology, including enzyme inhibition and antioxidant properties ontosight.ai. The presence of specific functional groups, like methylene (B1212753) and keto groups, on the hexanoic acid chain can influence these biological activities ontosight.ai.
Studies on other medium-chain fatty acid salts, such as sodium octanoate, decanoate, and dodecanoate, alongside this compound, have investigated antimicrobial activity . This compound's moderate chain length is considered to balance solubility and bioactivity, making it suitable for controlled microbial environments .
Furthermore, the antioxidant activity of hexanoic acid esters has been investigated mdpi.com. While this involves esters rather than the sodium salt directly, it demonstrates the exploration of hexanoic acid derivatives for such properties mdpi.com. The presence and position of hydroxyl groups in the aromatic ring of the alcohol used for esterification were found to significantly affect the antioxidant properties of the resulting hexanoic acid esters mdpi.com. For example, vanillyl hexanoate showed notable antioxidant activity mdpi.com. This suggests that modifications to the hexanoic acid structure can lead to compounds with relevant biological activities.
This compound has also been indicated to suppress enzymes involved in fatty acid biosynthesis in some contexts nih.gov. Studies have shown that hexanoate and octanoate inhibited lipogenic enzyme activities at a transcriptional step nih.gov. This inhibitory effect of hexanoate was found to be selective, not inhibiting the transcription of genes like glyceraldehyde-3-phosphate dehydrogenase and beta-actin nih.gov.
The potential of this compound and modified hexanoic acid salts in enzyme inhibition and antioxidant applications is an active area of research, often explored in the broader context of fatty acid metabolism, microbial interactions, and the development of novel compounds with therapeutic potential smolecule.comontosight.ainih.govontosight.ai.
Future Research Directions and Unexplored Avenues
Emerging Research Questions in Sodium Hexanoate (B1226103) Chemistry
Despite existing knowledge, several fundamental questions regarding Sodium hexanoate's chemical behavior warrant further investigation. One area of interest lies in resolving contradictions observed in its micelle formation behavior. While micelle formation is documented above 0.4 M hexanoate, some studies indicate linear activity coefficient trends up to 0.5 M, suggesting a need for validation of experimental methods like conductometry versus potentiometry.
Another key research gap is the limited structural data available on the interactions between hexanoate and enzymes. Molecular docking studies have been recommended to provide more detailed insights into these interactions. Further investigation into the mechanism of action beyond its general surfactant properties is also crucial, particularly concerning its modulation of cellular processes through interaction with cell membranes and proteins. The exact molecular targets and pathways involved in various applications remain to be fully elucidated.
Understanding the influence of chain length and structural modifications on the properties and behavior of carboxylates, including hexanoate, is also an ongoing area of research. Studies comparing longer-chain carboxylates like nonanoate, which show higher adsorption affinity in separation processes but lower efficiency in polymer production, with hexanoate can provide valuable insights. Similarly, exploring branched derivatives, such as sodium 2-ethylhexanoate (B8288628), which exhibit enhanced hydrophobicity suitable for industrial uses but are less ideal for aqueous biological systems, highlights the need for a deeper understanding of how structural nuances impact application suitability. europa.eu
The critical micelle concentration (CMC) of this compound and its behavior in the presence of other substances, such as different sodium alkanoates or inorganic salts like sodium chloride, also presents avenues for further study. researchgate.netmdpi.com Research into the micellization behavior of biodegradable gemini (B1671429) surfactants in the presence of this compound, for example, contributes to understanding how these amphiphilic salt environments influence the tuning and evolution of biodegradable microstructures. researchgate.net
Potential for Novel Methodological Integration
The application of novel methodological approaches can significantly advance the understanding and utilization of this compound. The use of techniques like neutron reflection and adsorption isotherm measurements has proven valuable in studying the adsorption behavior of hexanoic acid (the parent acid of this compound) onto surfaces like α-alumina, providing insights into pH dependence and adsorbed layer structure. cam.ac.ukresearchgate.net Expanding the application of these and other surface-sensitive techniques to study this compound adsorption on various relevant interfaces could yield crucial data for applications in areas like materials science and formulation chemistry.
Computational modeling and simulation techniques, such as molecular dynamics simulations and quantum mechanical calculations, offer powerful tools for investigating the behavior of this compound at a molecular level. helsinki.fi These methods can provide insights into surfactant structures in solution, their dynamics, and interactions with other molecules or surfaces, complementing experimental findings. helsinki.fi For instance, computational studies comparing the behavior of this compound with other surfactants in mixed systems can help characterize these mixtures at different concentrations. helsinki.fi
Furthermore, the development and application of advanced analytical techniques are essential for detailed characterization. While standard methods exist, exploring novel separation techniques or spectroscopic methods tailored for this compound and its interactions in complex matrices could enhance research capabilities. The use of techniques like HPLC-MS for analyzing related compounds in biological samples demonstrates the potential for advanced analytical approaches. nih.gov
Exploring novel synthetic routes for this compound or its derivatives with specific isotopic labeling could also open new research avenues, particularly for tracing its metabolic pathways or environmental fate. While a simple neutralization method exists for synthesis, investigating more controlled or specialized synthetic strategies might be beneficial for specific research needs. researchgate.net
Interdisciplinary Research Opportunities
This compound's diverse properties and existing applications create numerous opportunities for interdisciplinary research. Its role as a surfactant and emulsifying agent makes it relevant to collaborations in materials science, particularly in the synthesis and stabilization of nanoparticles or the development of new polymer materials. Research into sodium salt derivatives of hexanoic acid with specific modifications, such as hexanoic acid, 4-methylene-5-oxo-, sodium salt, highlights potential in materials science for synthesizing polymers and surfactants with tailored properties. ontosight.ai
In the field of environmental science, investigating this compound's behavior as an eco-friendly extractant in separation processes, such as effervescent tablet-assisted separations, presents opportunities for developing greener analytical methods. Studying its environmental fate, degradation pathways, and potential interactions with environmental matrices is also crucial.
Collaborations with biotechnology researchers can focus on optimizing the use of this compound as a carbon source for microbial production of biopolymers like P(3HB-co-3HHx) copolymers. Further exploring its role in microbial fermentation processes for producing enzymes and biofuels also falls under this interdisciplinary umbrella. chemimpex.com
The potential for this compound to be used in the development of deep eutectic solvents (DESs) represents a significant interdisciplinary research area, combining chemistry with materials science and engineering. researchgate.netacs.orgfigshare.com Investigating the thermophysical properties, such as density and viscosity, of sodium salt-based DESs and comparing them with other commonly used DESs is an active area of research. researchgate.netacs.orgfigshare.com These novel solvent systems have potential applications in various industrial and chemical processes. researchgate.netacs.org
Furthermore, while strictly avoiding dosage and safety discussions, research into the fundamental biochemical interactions of hexanoate as a medium-chain fatty acid salt can involve collaborations with biochemists and biologists to understand its metabolic roles and interactions with biological systems at a mechanistic level. chemimpex.com This could include studies on its potential as an energy source in metabolic studies. chemimpex.com
The application of this compound in agriculture as a potential biopesticide also suggests interdisciplinary research with agricultural scientists to explore its efficacy, mechanisms of action against pests and diseases, and environmental impact. chemimpex.com
Q & A
Q. What are the standard laboratory protocols for synthesizing sodium hexanoate, and how can reaction purity be optimized?
this compound is synthesized via neutralization of hexanoic acid with sodium hydroxide (NaOH) in aqueous conditions. To optimize purity:
- Use stoichiometric NaOH (1:1 molar ratio) to ensure complete neutralization.
- Purify the product via recrystallization or vacuum drying to remove residual water or unreacted acid .
- Monitor pH during synthesis; the endpoint is pH ~8–10, confirmed by titration or pH meter.
Q. How does this compound function as a surfactant in emulsion studies, and what experimental parameters influence its efficacy?
this compound’s amphiphilic structure reduces interfacial tension between immiscible liquids (e.g., oil-water systems). Key parameters include:
- Concentration : Surfactant efficacy peaks near the critical micelle concentration (CMC), ~0.4 M in 3.0 M NaCl solutions .
- Temperature : Storage at 2–8°C maintains stability; elevated temperatures may degrade the compound .
- Ionic strength : High NaCl concentrations enhance micelle formation due to charge shielding .
Q. What biochemical pathways involve this compound, and how can its role in microbial metabolism be studied?
this compound participates in anaerobic chain elongation pathways, where microbes like Clostridium kluyveri convert acetate and ethanol into C4–C8 fatty acids. To study this:
- Use isotopic labeling (e.g., ¹³C-acetate) to track carbon flux.
- Analyze metabolic intermediates via GC-MS or NMR .
- Simulate pathways using genome-scale metabolic models (e.g., iCKL708) to predict hexanoate yields under varying substrate ratios .
Advanced Research Questions
Q. How do activity coefficients and micellization behavior of this compound vary in mixed electrolyte solutions, and what experimental methods quantify these properties?
In mixed solutions (e.g., NaCl + this compound):
- Activity coefficients : Decrease linearly with hexanoate molality up to 0.5 mol/kg, deviating at higher concentrations due to micelle formation. Measure using potentiometry or ion-selective electrodes .
- Micellization : Detect CMC via conductivity measurements or surface tension analysis. Hexanoate forms micelles with aggregation numbers ~17 in 3.0 M NaCl .
- Harned’s rule : Valid at low molalities (<0.5 mol/kg); deviations occur due to hydrophobic interactions in micelles .
Q. What molecular mechanisms underlie this compound’s antimicrobial effects, and how can its interactions with bacterial membranes be characterized?
this compound inhibits bacteria (e.g., Klebsiella pneumoniae) via:
- Membrane disruption : Amphiphilic structure integrates into lipid bilayers, increasing permeability. Validate using fluorescent dye leakage assays .
- Metabolic interference : Suppresses enzymes in fatty acid biosynthesis. Use proteomics to identify downregulated pathways .
- Synergistic effects : Combine with other antimicrobials and measure fractional inhibitory concentration (FIC) indices .
Q. How can this compound be utilized in advanced material synthesis, such as block copolymers, and what characterization techniques are critical?
this compound serves as a precursor in diblock copolymer synthesis (e.g., PHB-b-PHHx):
Q. What role does this compound play in automated microextraction techniques, and how can extraction efficiency be optimized?
In surfactant-assisted dispersive liquid-liquid microextraction (DLLME):
- Emulsifier role : Forms supramolecular solvents with hexanoic acid. Optimize by adjusting hexanoate concentration (0.1–0.5 M) and pH (6–8) .
- Automation : Integrate with syringe-based systems for reproducibility. Monitor recovery rates via HPLC-UV .
Methodological Notes
- Contradictions : While micelle formation is well-documented above 0.4 M hexanoate , some studies report linear activity coefficient trends up to 0.5 M . Resolve by validating methods (e.g., conductometry vs. potentiometry).
- Data Gaps : Limited structural data on hexanoate-enzyme interactions; molecular docking studies are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
